3-(2-Methylpropyl)oxane-3-carbaldehyde
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Overview
Description
3-(2-Methylpropyl)oxane-3-carbaldehyde is an organic compound with the molecular formula C9H16O2 It is a derivative of oxane, featuring a carbaldehyde group at the third position and a 2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)oxane-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of oxane derivatives with 2-methylpropyl Grignard reagents, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxane ring can undergo substitution reactions, where the 2-methylpropyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 3-(2-Methylpropyl)oxane-3-carboxylic acid
Reduction: 3-(2-Methylpropyl)oxane-3-methanol
Substitution: Various substituted oxane derivatives
Scientific Research Applications
3-(2-Methylpropyl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)oxane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpropyl)oxane-3-carboxylic acid
- 3-(2-Methylpropyl)oxane-3-methanol
- 3-(2-Methylpropyl)oxane-3-nitrile
Uniqueness
3-(2-Methylpropyl)oxane-3-carbaldehyde is unique due to its specific structural features, including the presence of both an oxane ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(2-methylpropyl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-10(7-11)4-3-5-12-8-10/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
AIBXVUPDJPLKMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCCOC1)C=O |
Origin of Product |
United States |
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